2,3-Dichloro-5-methylaniline

説明

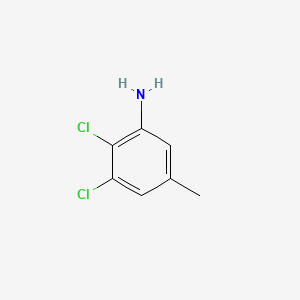

2,3-Dichloro-5-methylaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one hydrogen atom is replaced by a phenyl group. This compound is characterized by the presence of two chlorine atoms and one methyl group attached to the benzene ring, specifically at the 2, 3, and 5 positions, respectively. It is commonly used in the synthesis of dyes, herbicides, and other industrial chemicals .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-methylaniline typically involves the nitration of 2,3-dichlorotoluene followed by reduction. The nitration process introduces a nitro group into the aromatic ring, which is then reduced to an amine group, forming the desired aniline derivative .

Industrial Production Methods: In industrial settings, the production of this compound often employs catalytic hydrogenation of the nitro compound. This method is favored due to its efficiency and scalability. The reaction conditions typically include the use of a palladium or platinum catalyst under hydrogen gas at elevated temperatures and pressures .

化学反応の分析

Types of Reactions: 2,3-Dichloro-5-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions typically convert nitro groups to amines.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents into the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anilines .

科学的研究の応用

Synthesis of Dyes and Pigments

One of the primary applications of 2,3-Dichloro-5-methylaniline is in the synthesis of dyes and pigments. The compound serves as a key intermediate in the production of azo dyes, which are widely used in textiles and other materials due to their vibrant colors and stability. The chemical structure of this compound allows for various substitution reactions that facilitate the formation of complex dye molecules.

| Dye Type | Application | Color |

|---|---|---|

| Azo Dyes | Textiles | Red, Yellow |

| Pigments | Plastics, Paints | Various Colors |

Pharmaceutical Applications

In pharmaceutical chemistry, this compound has been explored for its potential as a building block in the synthesis of various biologically active compounds. Its reactivity enables the modification of existing pharmaceutical agents to enhance their efficacy or reduce side effects. For instance, derivatives of this compound have been investigated for their activity against certain types of cancer and bacterial infections.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives synthesized from this compound. The results indicated that some derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antimicrobial agents .

Environmental Considerations

Despite its utility, the environmental impact of this compound cannot be overlooked. As a chlorinated compound, it poses risks associated with chlorinated organic pollutants. Research has shown that such compounds can persist in the environment and may bioaccumulate in aquatic organisms.

Toxicity Studies

Toxicity assessments have indicated that exposure to high concentrations can lead to adverse effects on aquatic life. For instance, studies have shown that concentrations above certain thresholds can inhibit algal growth and disrupt aquatic ecosystems .

作用機序

The mechanism of action of 2,3-Dichloro-5-methylaniline involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, altering their function. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or agrochemical applications .

類似化合物との比較

- 2,4-Dichloroaniline

- 2,5-Dichloroaniline

- 2,6-Dichloroaniline

- 3,4-Dichloroaniline

- 3,5-Dichloroaniline

Comparison: 2,3-Dichloro-5-methylaniline is unique due to the specific positions of the chlorine and methyl groups on the benzene ring. This structural arrangement influences its chemical reactivity and physical properties, making it distinct from other dichloroaniline isomers .

生物活性

2,3-Dichloro-5-methylaniline (DCMA) is an aromatic amine that has garnered attention for its potential biological activities and implications in various fields, including toxicology, pharmacology, and environmental science. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₇H₈Cl₂N

- CAS Number : 13711-29-0

The compound features two chlorine atoms and a methyl group attached to an aniline ring, which significantly influences its reactivity and biological interactions.

The biological activity of DCMA primarily arises from its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : DCMA has been investigated for its potential to inhibit key enzymes involved in metabolic pathways. For instance, it has been shown to inhibit thyroperoxidase (TPO), a critical enzyme in thyroid hormone synthesis, thereby potentially disrupting thyroid function .

- Cytotoxicity : Studies indicate that DCMA exhibits cytotoxic effects on various cell lines, suggesting a dose-dependent relationship where higher concentrations lead to increased cell death.

Toxicological Profile

The toxicity of DCMA has been a subject of extensive research. Key findings include:

- Acute Toxicity : The compound is classified as potentially harmful due to its structural similarity to other known toxic aromatic amines. It may cause adverse effects upon exposure, including skin irritation and respiratory issues .

- Genotoxicity : Evidence suggests that DCMA may exhibit genotoxic properties, raising concerns about its long-term effects on human health and the environment. Studies have indicated that it can induce DNA damage in certain cellular models .

Biological Activity Studies

Research on the biological activity of DCMA has highlighted several important findings:

- Thyroid Disruption : A high-throughput screening study identified DCMA as a potential inhibitor of TPO, indicating its capability to disrupt thyroid hormone homeostasis. This finding underscores the need for further investigation into its endocrine-disrupting potential .

- Cytotoxic Effects : In vitro studies have demonstrated that DCMA can induce cytotoxicity in human cell lines at varying concentrations. For example, concentrations above 50 μM resulted in significant cell death rates.

- Enzyme Inhibition : Research has shown that DCMA can inhibit enzymes involved in critical biochemical pathways. Its inhibition of tyrosinase activity has been noted, which could have implications for skin pigmentation disorders and cosmetic applications .

Case Study 1: Thyroid Hormone Disruption

In a study assessing the effects of various chemicals on thyroid hormone synthesis, DCMA was identified as a potent inhibitor of TPO activity. The study utilized a tiered screening approach to evaluate multiple chemicals and confirmed the inhibitory action of DCMA through concentration-response assays.

Case Study 2: Cytotoxicity Assessment

A series of experiments were conducted to evaluate the cytotoxic effects of DCMA on B16F10 melanoma cells. The results indicated that while lower concentrations (up to 10 μM) did not significantly affect cell viability, higher concentrations led to marked cytotoxicity, emphasizing the compound's potential risks in therapeutic contexts.

Data Summary Table

| Parameter | Finding |

|---|---|

| Chemical Structure | C₇H₈Cl₂N |

| CAS Number | 13711-29-0 |

| Acute Toxicity | Potentially harmful |

| Enzyme Inhibition | Inhibits thyroperoxidase (TPO) |

| Cytotoxic Concentration | Significant effects above 50 μM |

| Genotoxic Effects | Induces DNA damage |

特性

IUPAC Name |

2,3-dichloro-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECVJMWCJNEKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697125 | |

| Record name | 2,3-Dichloro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13711-29-0 | |

| Record name | 2,3-Dichloro-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。